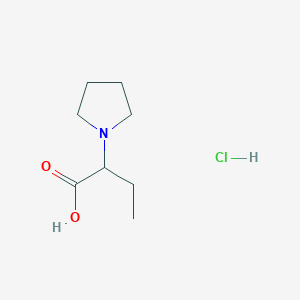
4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride
Overview
Description
4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride, or 4-TMPP, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the piperidine family and is composed of a nitrogen-containing ring and a phenoxy group. It is highly soluble in water, has a low melting point, and is relatively stable. 4-TMPP has been used in a range of laboratory experiments and has been found to have several biochemical and physiological effects.
Scientific Research Applications
4-TMPP has been used in a range of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as 4-chloro-2,3,5-trimethylphenol and 3-chloro-2,5-dimethylpiperidine. It has also been used as a catalyst in the synthesis of a variety of compounds, such as 1,2,3-trimethylbenzene and 4-chloro-3-methylpiperidine. In addition, 4-TMPP has been used in the synthesis of pharmaceuticals, such as ibuprofen and naproxen.
Mechanism of Action
The mechanism of action of 4-TMPP is not fully understood. However, it is believed to act as a proton donor, which allows it to interact with other molecules and facilitate their synthesis. Additionally, 4-TMPP has been found to act as a weak base, which allows it to react with acids and form salts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TMPP are not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. Additionally, it has been found to inhibit the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
The advantages of using 4-TMPP in laboratory experiments include its low melting point, high solubility in water, and relative stability. Additionally, 4-TMPP is relatively inexpensive and easy to obtain. However, there are some limitations to using 4-TMPP in laboratory experiments. For example, it has a relatively low boiling point and is not very soluble in organic solvents. Additionally, it can be toxic if inhaled or ingested.
Future Directions
The future directions for 4-TMPP research include the development of new synthesis methods, the investigation of its pharmacological properties, and the development of new pharmaceuticals based on its structure. Additionally, 4-TMPP could potentially be used as a catalytic agent for the synthesis of other compounds. Furthermore, 4-TMPP could be used to study the mechanism of action of other compounds and to develop new therapeutic agents.
properties
IUPAC Name |
4-(2,3,5-trimethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10-8-11(2)12(3)14(9-10)16-13-4-6-15-7-5-13;/h8-9,13,15H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDSXQWFAHTHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2CCNCC2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide](/img/structure/B1389814.png)
![3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389815.png)


![2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389820.png)
![3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389821.png)
![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389828.png)




![Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389835.png)
![2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389837.png)